molecular formula C24H23N5O3 B2880906 1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846594-83-0

1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2880906
CAS RN: 846594-83-0
M. Wt: 429.48
InChI Key: JYZSKDQUXLWXAP-UHFFFAOYSA-N
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Description

1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Applications

A series of substituted analogues based on a similar pyrimidopurinedione ring system exhibited significant anti-inflammatory activity in an adjuvant-induced arthritis rat model. These compounds, including prenylated derivatives, showed cyclooxygenase inhibitory activity and were notable for their lack of gastric ulcer inducing potential and ocular toxicity, common side effects associated with some anti-inflammatory drugs (Kaminski et al., 1989).

Chemical Synthesis and Reactivity

Studies have investigated the construction of complex heterocyclic systems, including pyrido and thieno derivatives, through cascade reactions involving compounds with similar structures to the one . These reactions, which involve alkylations and cyclizations, lead to the formation of diverse and potentially biologically active heterocyclic compounds (Dotsenko et al., 2012). Another aspect explored is the ionization and methylation reactions of purine-diones, providing insight into their chemical behavior and potential for further functionalization (Rahat et al., 1974).

Structural Studies

Research on the structure of related compounds, such as guanosine derivatives, sheds light on the molecular conformation and potential interaction sites for binding with biological targets. These studies are crucial for understanding the drug-receptor interactions at the molecular level (Larson et al., 1989).

Interaction Patterns in Pharmaceuticals

Investigations into the topology of interaction patterns in polymorphs of related compounds, such as methylxanthines, provide valuable information on how structural variations affect biological activity and drug efficacy. This research helps in the design of compounds with optimized therapeutic profiles (Latosińska et al., 2014).

Novel Synthesis Approaches

Synthetic methodologies for creating new derivatives with potential anticancer activity have been developed. These include olomoucine analogues and various substituted acetamides, demonstrating the versatility of the purine-dione scaffold in medicinal chemistry (Hayallah, 2017).

properties

IUPAC Name

1-methyl-9-(4-methylphenyl)-3-phenacyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16-9-11-18(12-10-16)27-13-6-14-28-20-21(25-23(27)28)26(2)24(32)29(22(20)31)15-19(30)17-7-4-3-5-8-17/h3-5,7-12H,6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZSKDQUXLWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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